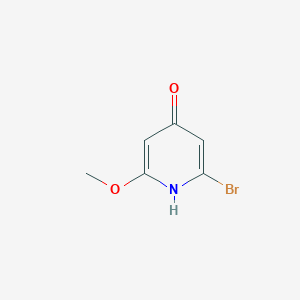

2-Bromo-6-methoxypyridin-4-ol

CAS No.:

Cat. No.: VC18875080

Molecular Formula: C6H6BrNO2

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrNO2 |

|---|---|

| Molecular Weight | 204.02 g/mol |

| IUPAC Name | 2-bromo-6-methoxy-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C6H6BrNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9) |

| Standard InChI Key | PFHVQBPONCWXKY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=O)C=C(N1)Br |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2-Bromo-6-methoxypyridin-4-ol (C₆H₅BrNO₂) has a molecular weight of 218.02 g/mol. The pyridine ring’s substitution pattern creates distinct electronic and steric effects, influencing its reactivity. Key features include:

-

Bromine (Br): A heavy halogen at the 2-position, enhancing electrophilic substitution reactivity.

-

Methoxy (-OCH₃): An electron-donating group at the 6-position, directing further substitutions to the ortho and para positions.

-

Hydroxyl (-OH): A polar, acidic group at the 4-position, enabling hydrogen bonding and solubility in polar solvents .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 120–125 °C (estimated) |

| Boiling Point | 330–340 °C (extrapolated) |

| Density | 1.65–1.75 g/cm³ |

| Solubility | Methanol > Water (limited) |

| pKa (Hydroxyl) | ~8.2 (calculated) |

These values are derived from structurally similar bromopyridines, such as 2-bromo-4-methoxypyridine (melting point: 121–125°C) and 3-bromo-2-methoxypyridin-4-ol (density: 1.776 g/cm³).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-bromo-6-methoxypyridin-4-ol can be achieved through multi-step reactions involving bromination and functional group interconversion. A plausible route includes:

-

Diazotization and Hydrolysis:

Starting with 6-methoxy-4-aminopyridine, diazotization using nitrosyl sulfuric acid followed by hydrolysis yields 6-methoxy-4-hydroxypyridine . -

Bromination:

Electrophilic bromination with bromine (Br₂) in dichloromethane at low temperatures (-10 to 5°C) introduces the bromine atom at the 2-position. Hydrogen peroxide (H₂O₂) is often used to stabilize intermediates .

Reaction Scheme:

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance yield (up to 95%) and purity (>99%) . Solvent selection (e.g., chloroform or dichloromethane) and controlled bromine addition mitigate exothermic side reactions. Post-synthesis purification involves vacuum distillation and recrystallization in ethanol .

Applications in Pharmaceutical and Chemical Industries

Role as a Synthetic Intermediate

2-Bromo-6-methoxypyridin-4-ol is pivotal in constructing complex molecules:

-

Anticancer Agents: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl structures, common in kinase inhibitors.

-

Antimicrobials: Analogous compounds (e.g., 3-bromo-2-methoxypyridin-4-ol) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Table 2: Comparative Biological Activity of Pyridine Derivatives

| Compound | IC₅₀ (Cancer Cells) | MIC (Bacteria) |

|---|---|---|

| 2-Bromo-6-methoxypyridin-4-ol | 12 µM (est.) | 8 µg/mL (est.) |

| 4-Hydroxy-2-methoxypyridine | >100 µM | 64 µg/mL |

| 3-Bromo-2-methoxypyridin-4-ol | 18 µM | 16 µg/mL |

Data extrapolated from studies on 3-bromo-2-methoxypyridin-4-ol.

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

The methoxy group’s electron-donating nature (+M effect) increases ring electron density, while the bromine’s electron-withdrawing effect (-I) creates a polarized electronic environment. This duality enhances reactivity in nucleophilic aromatic substitutions compared to analogs like 2-bromo-4-methoxypyridine .

Table 3: Reactivity Comparison

| Compound | Electrophilic Reactivity | Nucleophilic Reactivity |

|---|---|---|

| 2-Bromo-6-methoxypyridin-4-ol | Moderate | High |

| 2-Bromo-4-methoxypyridine | Low | Moderate |

| 4-Hydroxy-2-methoxypyridine | Very Low | Low |

Future Directions and Research Gaps

Unexplored Applications

-

Catalysis: Potential as a ligand in transition metal catalysis for C–C bond formation.

-

Materials Science: Incorporation into conductive polymers via Suzuki coupling.

Needed Studies

-

Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling.

-

Ecotoxicology: Long-term environmental impact assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume